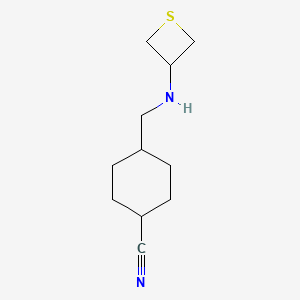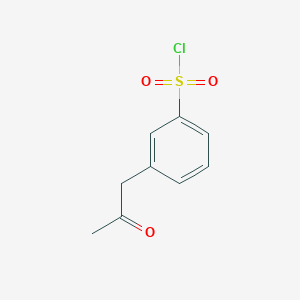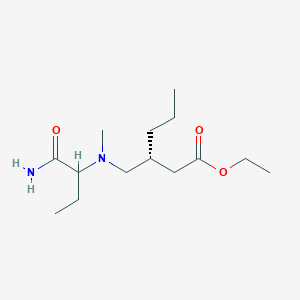
(R)-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate is a compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate typically involves the reaction of an oxazolidinone derivative with a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the sulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, oxazolidinone derivatives, including this compound, are explored for their antimicrobial properties. They have shown promise in the treatment of bacterial infections, particularly those resistant to other antibiotics.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various applications, including catalysis and material science.
作用机制
The mechanism of action of ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Oxazolidinone Derivatives: Compounds such as linezolid and tedizolid are well-known oxazolidinone derivatives with antimicrobial properties.
Sulfonate Esters: Similar compounds include various sulfonate esters used in organic synthesis and industrial applications.
Uniqueness
What sets ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate apart is its specific structure, which combines the oxazolidinone core with a sulfonate ester group
属性
分子式 |
C13H15NO6S |
|---|---|
分子量 |
313.33 g/mol |
IUPAC 名称 |
[(2R)-1-oxo-1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H15NO6S/c1-9-3-5-11(6-4-9)21(17,18)20-10(2)12(15)14-7-8-19-13(14)16/h3-6,10H,7-8H2,1-2H3/t10-/m1/s1 |
InChI 键 |
OSEFBWKXIBZBQU-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)N2CCOC2=O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)N2CCOC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)

![[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12948722.png)

![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)

![5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)




![2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12948779.png)

